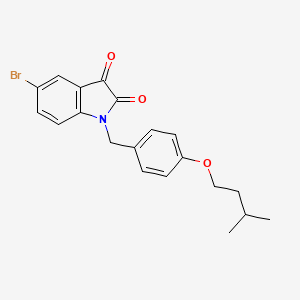

5-Bromo-1-(4-(isopentyloxy)benzyl)indoline-2,3-dione

Beschreibung

5-Bromo-1-(4-(isopentyloxy)benzyl)indoline-2,3-dione is a synthetic indoline-2,3-dione derivative characterized by a bromine substitution at the 5-position of the indole ring and a 4-(isopentyloxy)benzyl group attached to the N1 position. Indoline-2,3-diones (isatins) are structurally versatile scaffolds widely studied for their biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The 4-(isopentyloxy)benzyl substituent combines lipophilic (isopentyl) and aromatic (benzyl) moieties, which may improve membrane permeability and target engagement.

Eigenschaften

IUPAC Name |

5-bromo-1-[[4-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO3/c1-13(2)9-10-25-16-6-3-14(4-7-16)12-22-18-8-5-15(21)11-17(18)19(23)20(22)24/h3-8,11,13H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWATCJHCLYKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-(isopentyloxy)benzyl)indoline-2,3-dione typically involves multiple steps, starting with the preparation of the indoline-2,3-dione core. The key steps include:

Formation of Indoline-2,3-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Bromination: Introduction of the bromine atom is usually done using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Attachment of Isopentyloxy Group: This step involves the alkylation of the benzyl group with isopentyl bromide under basic conditions.

Final Assembly: The final compound is obtained by coupling the brominated indoline-2,3-dione with the isopentyloxybenzyl group under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-(4-(isopentyloxy)benzyl)indoline-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the indoline-2,3-dione core.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-(4-(isopentyloxy)benzyl)indoline-2,3-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-1-(4-(isopentyloxy)benzyl)indoline-2,3-dione involves its interaction with specific molecular targets. The bromine atom and the indoline-2,3-dione core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The isopentyloxy group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes.

Vergleich Mit ähnlichen Verbindungen

Halogen Substitution

- 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione : Replacing bromine with chlorine reduces molecular weight (MW: 313.7 g/mol vs. 358.2 g/mol for bromine analogues) and alters electronic properties. This compound exhibits enhanced cytotoxicity against tumor cell lines, attributed to the 4-methoxybenzyl group’s electron-donating effects .

- 5-Bromo-1-(3-methoxybenzyl)indoline-2,3-dione : The 3-methoxybenzyl group introduces steric and electronic differences compared to the 4-substituted analogue. NMR data (δH = 3.69 ppm for methoxy, δC = 158.6 ppm for carbonyl) confirm structural integrity .

N1 Substituent Diversity

- 5-Bromo-1-(hexadecylsulfonyl)indoline-2,3-dione (9b) : A sulfonyl group replaces the benzyl moiety, increasing hydrophobicity (MW: 467.4 g/mol) and melting point (142.4–144.0°C). Such derivatives are explored as antibacterial agents due to their amphiphilic nature .

- 5-Bromo-1-isopentylindoline-2,3-dione : The isopentyl group (3-methylbutyl) offers pure aliphatic substitution, simplifying synthesis but reducing aromatic interactions. CAS: 937690-57-8; MW: 296.16 g/mol .

Anticancer and Cytotoxicity

- 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione : Demonstrates significant cytotoxicity against human tumor cell lines, with the 4-methoxybenzyl group identified as optimal for activity .

- 5-Bromo-1-[2-(pyrazol-2-yl)ethyl]indoline-2,3-dione : A pyrazoline-containing derivative shows dual antimalarial (IC50 = 1.81 µM against Plasmodium falciparum) and anticancer activity, highlighting the impact of heterocyclic appendages .

Antimicrobial Activity

- Sulfonyl Derivatives (9a–9c) : Compounds like 1-(hexadecylsulfonyl)indoline-2,3-dione exhibit antibacterial properties, likely due to membrane disruption via long alkyl chains .

- Hydrazone Derivatives: N-Benzyl isatin hydrazones show anticonvulsant activity, with 5-bromo-3-(p-chlorophenylimino)isatin outperforming standard drugs in MES and ScMet assays .

Physicochemical Properties

Biologische Aktivität

5-Bromo-1-(4-(isopentyloxy)benzyl)indoline-2,3-dione is a synthetic compound belonging to the indole family, characterized by its unique structural features that include a bromine atom, an isopentyloxy group, and a benzyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

- IUPAC Name : 5-bromo-1-[[4-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione

- Molecular Formula : C20H20BrNO3

- Molecular Weight : 402.3 g/mol

- CAS Number : 708995-80-6

The biological activity of 5-Bromo-1-(4-(isopentyloxy)benzyl)indoline-2,3-dione is primarily attributed to its interaction with various molecular targets. The bromine atom enhances its reactivity, while the isopentyloxy group increases lipophilicity, facilitating cellular membrane penetration. This compound may modulate enzyme activities and influence signaling pathways relevant to cancer progression and microbial resistance.

Anticancer Activity

Research indicates that derivatives of indoline compounds exhibit significant anticancer properties. The compound's structure allows it to inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A-549 (lung cancer)

- IC50 Values :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 5-Bromoindoline-2,3-dione | Lacks isopentyloxy group | Lower lipophilicity and potentially reduced activity |

| 1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione | Lacks bromine atom | Reduced reactivity and anticancer potential |

| 5-Bromo-1-benzylindoline-2,3-dione | Lacks isopentyloxy group | Affects solubility and membrane permeability |

Case Studies and Research Findings

- Study on Anticancer Activity :

- Molecular Docking Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.